molecular formula C14H26O3 B14313931 Undecanoic acid, 2-acetyl-, methyl ester CAS No. 113081-88-2

Undecanoic acid, 2-acetyl-, methyl ester

Cat. No.: B14313931
CAS No.: 113081-88-2
M. Wt: 242.35 g/mol
InChI Key: HCSJAMNXGUVNNQ-UHFFFAOYSA-N
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Description

Undecanoic acid, 2-acetyl-, methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecanoic acid, 2-acetyl-, methyl ester can be synthesized through the esterification of undecanoic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester.

Chemical Reactions Analysis

Types of Reactions

Undecanoic acid, 2-acetyl-, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into undecanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Undecanoic acid and methanol.

    Reduction: Undecanol.

    Transesterification: A different ester depending on the alcohol used.

Scientific Research Applications

Undecanoic acid, 2-acetyl-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in antifungal treatments.

    Industry: Used as a plasticizer in polymers and as a fragrance agent in aroma and flavor chemicals.

Mechanism of Action

The mechanism by which undecanoic acid, 2-acetyl-, methyl ester exerts its effects involves its interaction with cellular components. For instance, its antifungal activity is believed to involve the disruption of fungal cell membranes, leading to cell lysis. The compound may also interfere with the expression of genes critical for fungal virulence.

Comparison with Similar Compounds

Similar Compounds

  • Methyl undecanoate
  • Methyl undecylenate
  • Methyl n-undecanoate

Uniqueness

Undecanoic acid, 2-acetyl-, methyl ester is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

113081-88-2

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

methyl 2-acetylundecanoate

InChI

InChI=1S/C14H26O3/c1-4-5-6-7-8-9-10-11-13(12(2)15)14(16)17-3/h13H,4-11H2,1-3H3

InChI Key

HCSJAMNXGUVNNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C(=O)C)C(=O)OC

Origin of Product

United States

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